5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)-
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Overview
Description
5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)- is a chiral compound with a unique structure that includes a cyclohexenone ring substituted with a hydroxyisopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)- typically involves the reaction of cyclohexenone with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone, while reduction may produce different alcohols .
Scientific Research Applications
5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)- has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)- involves its interaction with specific molecular targets. The hydroxyisopropyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester: Another compound with a hydroxyisopropyl group but different ring structure and functional groups.
2-(1-Hydroxy-1-methylethyl)-5-(1-methylethyl)pyrazine: Contains a similar hydroxyisopropyl group but with a pyrazine ring.
Uniqueness
5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, (S)- is unique due to its specific cyclohexenone ring structure and the chiral nature of the hydroxyisopropyl group. This combination of features makes it valuable for specific synthetic and research applications .
Properties
CAS No. |
34182-03-1 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8,12H,5-6H2,1-3H3/t8-/m1/s1 |
InChI Key |
DJOOMNLGIUGRKD-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1=O)C(C)(C)O |
Canonical SMILES |
CC1=CCC(CC1=O)C(C)(C)O |
Origin of Product |
United States |
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